2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl-
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Overview
Description
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzimidazole core: This is usually achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the nitro group: Nitration of the benzimidazole core is carried out using a mixture of concentrated nitric and sulfuric acids.
Attachment of the thioether linkage: This involves the reaction of the nitrobenzimidazole with a thiol compound under basic conditions.
Addition of the dimethylamino group: This step is typically performed using a nucleophilic substitution reaction with dimethylamine.
Final coupling with 2-Butyn-1-amine: The final product is obtained by coupling the intermediate with 2-Butyn-1-amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and thioether sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating signaling pathways: Influencing cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-naphthyloxy)-2-butyn-1-amine
- 4-(2-methylphenoxy)-2-butyn-1-amine
- 4-(3-methylphenoxy)-2-butyn-1-amine
- 4-(4-methylphenoxy)-2-butyn-1-amine
- 4-phenoxy-2-butyn-1-amine
Uniqueness
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
112094-01-6 |
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Molecular Formula |
C19H23N5O2S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-[2-[4-(dimethylamino)but-2-ynylsulfanyl]-5-nitrobenzimidazol-1-yl]-N,N-dimethylbut-2-yn-1-amine |
InChI |
InChI=1S/C19H23N5O2S/c1-21(2)11-5-6-13-23-18-10-9-16(24(25)26)15-17(18)20-19(23)27-14-8-7-12-22(3)4/h9-10,15H,11-14H2,1-4H3 |
InChI Key |
QYPYHJCVFOZBNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SCC#CCN(C)C |
Origin of Product |
United States |
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